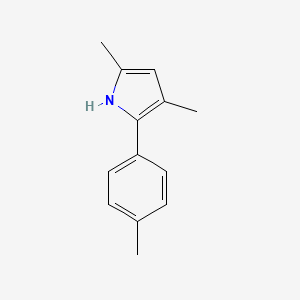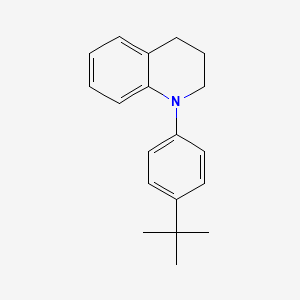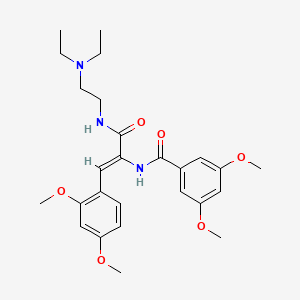![molecular formula C55H40N2 B14138949 N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine is a complex organic compound with a molecular formula of C55H40N2 and a molecular weight of 728.92 g/mol . This compound is known for its unique spiro structure, which contributes to its stability and electronic properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) as a dopant material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves multiple steps, starting with the preparation of the spiro[benzo[c]fluorene-7,9’-fluorene] core. This core is then functionalized with diphenyl and di-m-tolyl groups through a series of substitution reactions. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves its interaction with electronic and biological systems. The spiro structure provides a rigid framework that enhances its stability and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
- N5,N9-Diphenyl-N5,N9-di-p-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-o-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
Uniqueness
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine stands out due to its unique spiro structure, which imparts enhanced stability and electronic properties compared to its analogs. The presence of both diphenyl and di-m-tolyl groups further enhances its electronic properties, making it a valuable material for applications in organic electronics and advanced materials .
Propiedades
Fórmula molecular |
C55H40N2 |
|---|---|
Peso molecular |
728.9 g/mol |
Nombre IUPAC |
5-N,9-N-bis(3-methylphenyl)-5-N,9-N-diphenylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine |
InChI |
InChI=1S/C55H40N2/c1-37-17-15-23-41(33-37)56(39-19-5-3-6-20-39)43-31-32-48-51(35-43)55(49-29-13-11-25-44(49)45-26-12-14-30-50(45)55)52-36-53(46-27-9-10-28-47(46)54(48)52)57(40-21-7-4-8-22-40)42-24-16-18-38(2)34-42/h3-36H,1-2H3 |
Clave InChI |
SXGSRIVQDWSHEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C9=CC=CC=C95)N(C1=CC=CC=C1)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


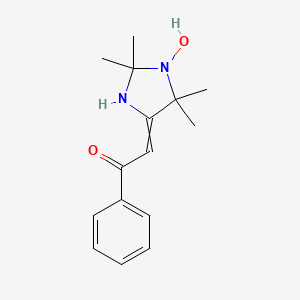



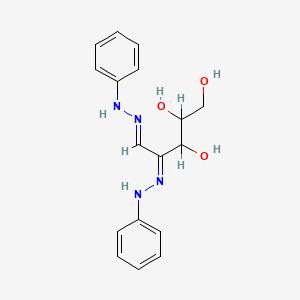
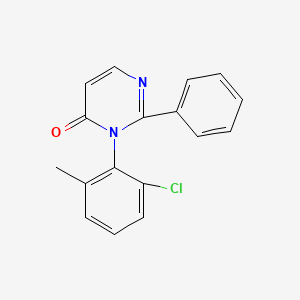
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
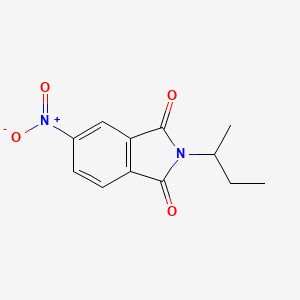
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
